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Abstract

I-Brd9 is the first potent and selective chemical probe for the bromodomain of Bromodomain-
containing protein 9 (BRD9). Its discovery marked a significant milestone in the study of non-
BET (Bromodomain and Extra-Terminal domain) family bromodomains, providing a crucial tool
to dissect the biological functions of BRD9 and validate it as a therapeutic target. Developed
through a rigorous structure-based design and iterative medicinal chemistry campaign, I-Brd9
exhibits exceptional selectivity for BRD9 over other bromodomains, most notably the highly
homologous BRD7 and the BET family proteins. This high selectivity ensures that observed
cellular phenotypes are attributable to the inhibition of BRD9's bromodomain. This technical
guide details the discovery, development, mechanism of action, and key experimental
methodologies associated with I-Brd9, presenting a comprehensive resource for researchers in
epigenetics and drug discovery.

Introduction: The Need for a Selective BRD9 Probe

Bromodomains are protein modules that recognize acetylated lysine residues on histones and
other proteins, acting as "readers" of the epigenetic code.[1][2] This recognition is a key
mechanism in recruiting regulatory complexes to chromatin to control gene expression.[2][3]
While inhibitors of the BET family of bromodomains have shown significant therapeutic promise
in oncology and inflammation, the functions of the many non-BET bromodomains have
remained less understood due to a lack of selective inhibitors.[1][4]
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BRD9, a member of the fourth subfamily of human bromodomains, is a core subunit of the non-
canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex.[3]
[5] Prior to the development of I-Brd9, available inhibitors for BRD9, such as Bromosporine,
were broad-spectrum, making it impossible to attribute biological effects solely to BRD9
inhibition.[4] The development of a potent and highly selective chemical probe was therefore
essential to de-convolute the specific functions of BRD9's bromodomain activity from its
scaffolding role within the ncBAF complex and from the functions of other bromodomains.[3]

Discovery and Optimization of I-Brd9

The journey to I-Brd9 began with a cross-screening of GlaxoSmithKline's internal compound
library. This effort identified an initial hit, compound 17, which possessed a thienopyridone
scaffold and showed promising, albeit modest, potency for BRD9 with a pIC50 of 6.7 and 100-
fold selectivity over BRD4 BD1.[4][6]

An iterative, structure-based design approach was then employed to optimize this initial hit. X-
ray crystallography of early compounds bound to the BRD9 bromodomain provided critical
insights into the binding mode and opportunities for improving potency and selectivity.[4][7]

Structure-Activity Relationship (SAR) Highlights:

o Acetyl-Lysine Mimic: The N-methyl pyridone core of the scaffold was found to act as an
effective mimic of the endogenous acetyl-lysine (KAc) ligand, forming a crucial hydrogen
bond with the conserved Asn100 residue in the BRD9 binding pocket.[7]

o Exploiting Structural Differences: Analysis of the BRD9 and BRDA4 crystal structures revealed
key differences in the acetyl-lysine binding pocket. The ZA channel of BRD9 is less
hydrophobic than that of BRD4.[4] This difference was exploited to achieve selectivity.

e The Amidine Moiety: The breakthrough in achieving high selectivity was the introduction of a
charged amidine group. This group was favored in the less hydrophobic environment of the
BRD9 pocket but created unfavorable interactions with the more hydrophobic pocket of BET
family bromodomains, effectively engineering selectivity.[4][7]

e Final Compound: This medicinal chemistry campaign culminated in the synthesis of
compound 45, later named I-Brd9.[7]
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Quantitative Data and Selectivity Profile

I-Brd9 is a highly potent inhibitor of BRD9 with excellent selectivity across the bromodomain

family. The quantitative binding and selectivity data are summarized below.

Table 1: Potency and Selectivity of I-Brd9 and Key Precursors

BRD9 pIC50 (TR-

BRD4 BD1 pIC50

Fold Selectivity

Compound (BRD9 vs BRD4
FRET) (TR-FRET)
BD1)
17 (Initial Hit) 6.7 £0.16 4.7+0.14 100x
32 (Intermediate) 7.7 +£0.08 7.1+£0.04 4x
39 (Amidine
) 7.7x0.14 6.0+0.11 50x
Intermediate)
45 (1-Brd9) 7.7 +0.10 4.9 +0.09 >700x

Data sourced from Theodoulou et al., J. Med. Chem. 2016.[4][7]

Table 2: I-Brd9 Selectivity Profile

Target Measurement Value Selectivity vs BRD9
BRD9 pKd 8.7

BRD7 pKd 6.4 >200-fold

BET Family pKd <58 >700-fold

Panel of 34 pKd >70-fold

Bromodomains

Data sourced from Theodoulou et al., J. Med. Chem. 2016.[7]

Mechanism of Action
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BRD9 functions as an epigenetic reader within the ncBAF chromatin remodeling complex. The
bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on
histone tails, particularly H3K27ac.[8] This binding anchors the ncBAF complex to specific
genomic loci, such as enhancers and promoters.[5][9] The ATPase activity of the ncBAF
complex then remodels the local chromatin structure, making DNA more accessible to
transcription factors and thereby regulating the expression of target genes.[3]

I-Brd9 is a competitive inhibitor that binds to the KAc-binding pocket of the BRD9
bromodomain.[6] By occupying this pocket, I-Brd9 prevents BRD9 from recognizing and
binding to acetylated histones. This disrupts the recruitment and anchoring of the ncBAF
complex to chromatin, leading to altered chromatin accessibility and dysregulation of
downstream gene expression.[5][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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